molecular formula C16H22BrNO2 B8126594 (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B8126594
M. Wt: 340.25 g/mol
InChI Key: XZSUMFHNAJQOHG-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a brominated benzyl group, a cyclopropyl ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with 5-bromo-2-methylbenzyl alcohol, which undergoes a series of reactions including protection, cyclopropanation, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group and cyclopropyl ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzyl alcohol
  • 5-Bromo-2-methylbenzoic acid
  • Cyclopropylcarbamic acid tert-butyl ester

Uniqueness

(5-Bromo-2-methyl-benzyl)-cyclopropyl-carbamic acid tert-butyl ester is unique due to its combination of a brominated benzyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-methylphenyl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-5-6-13(17)9-12(11)10-18(14-7-8-14)15(19)20-16(2,3)4/h5-6,9,14H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSUMFHNAJQOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN(C2CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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